N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide
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Overview
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide: is a complex organic compound that features a unique combination of fluorobenzo[d]thiazole, furan, tosyl, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under specific conditions. For instance, the fluorobenzo[d]thiazole moiety can be synthesized through a cyclization reaction involving a fluorinated aniline derivative and a thioamide. The furan-2-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction. The tosylpyrrolidine-2-carboxamide is then formed through a nucleophilic substitution reaction, where the tosyl group is introduced using tosyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tosyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific molecular interactions are beneficial.
Industry: It may find applications in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide would depend on its specific interactions with molecular targets. For instance, if it is used as a drug, it may bind to a particular enzyme or receptor, modulating its activity. The fluorobenzo[d]thiazole moiety could interact with aromatic residues in the target protein, while the furan and tosyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide
- N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide
- N-(6-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide
Uniqueness
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it potentially more effective in its applications compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4S2/c1-16-6-9-19(10-7-16)34(30,31)28-12-2-5-21(28)23(29)27(15-18-4-3-13-32-18)24-26-20-11-8-17(25)14-22(20)33-24/h3-4,6-11,13-14,21H,2,5,12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZIISZNDYJEOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N(CC3=CC=CO3)C4=NC5=C(S4)C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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